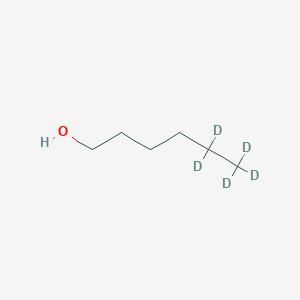

1-Hexanol-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H14O |

|---|---|

Peso molecular |

107.21 g/mol |

Nombre IUPAC |

5,5,6,6,6-pentadeuteriohexan-1-ol |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2 |

Clave InChI |

ZSIAUFGUXNUGDI-ZBJDZAJPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])CCCCO |

SMILES canónico |

CCCCCCO |

Origen del producto |

United States |

Foundational & Exploratory

What are the chemical properties of 1-Hexanol-d5?

An In-depth Technical Guide to 1-Hexanol-d5

Introduction

This compound is the deuterium-labeled form of 1-Hexanol, a six-carbon primary alcohol.[1] In this isotopologue, five hydrogen atoms on the hexyl chain have been replaced with deuterium, a stable, heavy isotope of hydrogen. This substitution imparts unique chemical and physical properties that make this compound an invaluable tool for researchers, particularly in the fields of drug development, metabolic studies, and analytical chemistry. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The primary difference between 1-Hexanol and this compound is its molecular weight, due to the presence of five deuterium atoms. While many physical properties are not significantly altered by this substitution, the change in mass is fundamental to its applications. The properties of standard 1-Hexanol are often used as a close approximation.

| Property | Value | Reference |

| Chemical Formula | C₆H₉D₅O | |

| Molecular Weight | 107.21 g/mol | Calculated |

| CAS Number | 64118-18-9 | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | ~157 °C | [3][4] |

| Melting Point | ~ -45 °C to -52 °C | [3][4] |

| Density | ~0.814 - 0.82 g/cm³ at 25 °C | [3] |

| Solubility in Water | 5.9 g/L (at 20 °C) | [3] |

| Miscibility | Miscible with diethyl ether, ethanol | [3][5] |

Chemical Reactivity and Isotope Effects

The chemical behavior of this compound is governed by the hydroxyl (-OH) functional group, which is characteristic of primary alcohols.[6] However, the presence of deuterium atoms introduces a significant phenomenon known as the Kinetic Isotope Effect (KIE) .

Standard Alcoholic Reactivity

Like its non-deuterated counterpart, this compound can undergo typical reactions of primary alcohols:

-

Oxidation: Can be oxidized to hexanal and subsequently to hexanoic acid.

-

Esterification: Reacts with carboxylic acids to form esters.

-

Dehydration: Can be dehydrated to form hexene.

-

Substitution: The hydroxyl group can be replaced by halides.[6]

The hydroxyl group's hydrogen is acidic and can be easily substituted or undergo rapid exchange with deuterium in the presence of D₂O, a reaction catalyzed by acid or base.[6]

Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. This is the primary kinetic isotope effect. For this compound, this effect is most pronounced in oxidation reactions where a hydrogen (or deuterium) is abstracted from the carbon chain. This property is exploited to enhance the metabolic stability of drugs, as metabolic oxidation by enzymes like Cytochrome P450 can be slowed down.[7]

Caption: Kinetic Isotope Effect in alcohol oxidation.

Experimental Protocols and Methodologies

Synthesis via Catalytic H/D Exchange

A common method for preparing deuterated alcohols is through a catalyzed hydrogen-deuterium exchange reaction. Iridium-based catalysts are particularly effective for the α-selective deuteration of alcohols using D₂O as the deuterium source.[7]

General Protocol:

-

Reactant Mixture: The alcohol (1-Hexanol), an iridium catalyst (e.g., Ir-1 bipyridonate complex), and a base (if required) are combined in a suitable solvent.

-

Deuterium Source: Deuterium oxide (D₂O) is added to the mixture as the primary source of deuterium.

-

Reaction Conditions: The mixture is heated under an inert atmosphere for a specified period to facilitate the H/D exchange.

-

Purification: Following the reaction, the product (this compound) is isolated and purified, typically using column chromatography.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 4. 1-Hexanol | 111-27-3 [chemicalbook.com]

- 5. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hexanol-d5: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and stability of 1-Hexanol-d5 (deuterium-labeled 1-Hexanol). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

Core Physical and Chemical Properties

This compound is a stable, isotopically-labeled form of 1-Hexanol where five hydrogen atoms have been replaced with deuterium.[1][2] This substitution is of significant interest in various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in analytical chemistry.[1] While specific physical property data for the d5 variant is not widely published, the characteristics of the non-deuterated form, 1-Hexanol, provide a reliable and very close approximation due to the subtle effects of deuteration on these bulk properties.

Table 1: Physical and Chemical Properties of this compound and 1-Hexanol

| Property | This compound | 1-Hexanol (for reference) |

| Molecular Formula | C₆H₉D₅O[1] | C₆H₁₄O[3][4] |

| Molecular Weight | 107.21 g/mol [1] | 102.17 g/mol [3][5] |

| CAS Number | 64118-18-9[1] | 111-27-3[3][4] |

| Appearance | Colorless liquid[1] | Colorless liquid[3][4] |

| Boiling Point | No specific data available | 156-157 °C[6][7][8] |

| Melting Point | No specific data available | -52 °C to -45 °C[3][4][6][7][8] |

| Density | No specific data available | ~0.814 - 0.820 g/mL at 20-25 °C[3][4][6][7][8] |

| Solubility in Water | No specific data available | Slightly soluble (~5.9 g/L at 20 °C)[3][4][9] |

| Solubility in Organic Solvents | No specific data available | Miscible with ethanol, ether, and other organic solvents[3][4][9] |

Stability and Storage

Proper handling and storage are paramount to maintaining the isotopic and chemical purity of this compound.

Stability: this compound is a stable compound under recommended storage conditions.[6] It is important to avoid conditions that could lead to degradation or isotopic exchange.

Storage Recommendations:

-

Temperature: Store in a cool, dry, and well-ventilated area.[4]

-

Inert Atmosphere: For long-term storage and to prevent contamination with atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

-

Containers: Keep containers tightly sealed to prevent the ingress of moisture and other contaminants.[4]

Incompatibilities: To ensure the stability of this compound, avoid contact with:

The logical relationship between the intrinsic properties of this compound and the necessary handling and storage protocols is visualized in the diagram below.

Caption: Logical workflow of this compound properties and handling.

Experimental Protocols

The use of deuterated compounds often involves specialized analytical techniques. Below are general experimental protocols for the handling and analysis of deuterated alcohols like this compound.

General Handling and Sample Preparation for Analysis

To maintain isotopic purity and prevent H-D exchange, the following general procedures should be followed when preparing samples of this compound for analysis.[10]

Materials:

-

This compound

-

Dry, deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Dry glassware (e.g., vials, pipettes)

-

Inert gas (Argon or Nitrogen)

-

Syringes and needles

Procedure:

-

Dry all glassware in an oven and cool under a stream of inert gas or in a desiccator.

-

Conduct all manipulations under a gentle stream of inert gas or within a glove box to minimize exposure to atmospheric moisture.

-

Accurately weigh the required amount of this compound into a dry vial.

-

Using a dry syringe, add the appropriate volume of the chosen deuterated solvent.

-

Cap the vial and gently swirl to ensure complete dissolution.

-

The sample is now ready for analysis by techniques such as NMR or GC-MS.

The following diagram illustrates a typical workflow for preparing a deuterated sample for analysis.

Caption: Experimental workflow for deuterated sample preparation.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of this compound.

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly diminished.[11] The remaining proton signals can be used to confirm the structure of the molecule. The hydroxyl (-OH) proton typically appears as a broad singlet and its signal can be eliminated by a "D₂O shake," where a small amount of deuterium oxide is added to the NMR tube, causing the -OH proton to exchange with deuterium.[12][13]

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of successful labeling.[14]

-

¹³C NMR: The ¹³C spectrum will show signals for all six carbon atoms. The carbon attached to the hydroxyl group is typically found in the 50-80 ppm range.[11]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the molecular weight and purity of volatile compounds like this compound.

-

Gas Chromatography (GC): The deuterated compound may have a slightly shorter retention time than its non-deuterated counterpart.[15] This allows for the chromatographic separation of the labeled and unlabeled species.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (107.21 m/z). This is a definitive way to confirm the incorporation of five deuterium atoms compared to the molecular ion of 1-Hexanol (102.17 m/z). The fragmentation pattern can also provide structural information. It is important to be aware that in the ion source, some deuterated compounds can lose deuterium, which may lead to fragment ions that overlap with those of the non-deuterated standard.[16][17]

This guide provides essential information for the safe and effective use of this compound in a research setting. By understanding its physical properties, stability, and appropriate handling and analytical procedures, researchers can ensure the integrity of their experiments and the quality of their data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 4. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]

- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 111-27-3 CAS MSDS (1-Hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 正己醇,无水, 99 CH3(CH2)5OH [sigmaaldrich.com]

- 8. 1-Hexanol | 111-27-3 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Deuterium-NMR study of the binding of deuterium(6)-ethanol and deuterium(10)-butanol to model and natural membrane systems - ProQuest [proquest.com]

- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available 1-Hexanol-d5

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated reagents is a critical parameter that can significantly impact experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available 1-Hexanol-d5, methodologies for its determination, and a workflow for assessing its quality.

Deuterated compounds, such as this compound, are indispensable tools in a multitude of scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based quantitative analysis, and metabolic research. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a unique spectroscopic signature that allows for the elucidation of molecular structures, the tracking of metabolic pathways, and the quantification of analytes with high precision. However, the utility of these deuterated standards is intrinsically linked to their isotopic purity—the extent to which hydrogen atoms have been replaced by deuterium.

Isotopic Purity of Commercial this compound

Several chemical suppliers specialize in the synthesis and distribution of deuterated compounds. For this compound, a common specification for isotopic enrichment is a minimum of 98 atom % D. This indicates that, on average, at least 98% of the designated hydrogen positions in the molecule are occupied by deuterium atoms.

To provide a clearer understanding of the typical specifications, the following table summarizes the publicly available information from prominent suppliers. It is important to note that while Certificates of Analysis (CoAs) provide the most accurate and lot-specific data, they are not always publicly accessible. Researchers are strongly encouraged to request lot-specific CoAs from their suppliers for the most precise information.

| Supplier | Product Name | Stated Isotopic Enrichment |

| CDN Isotopes | n-Hexyl-5,5,6,6,6-d5 Alcohol | 98 atom % D |

| LGC Standards | n-Hexyl-5,5,6,6,6-d5 Alcohol | 98 atom % D |

Note: This table is based on publicly available data and may not reflect the full range of products or the most current specifications. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

A Certificate of Analysis for a deuterated compound typically includes not only the overall isotopic enrichment but also the distribution of different deuterated species (isotopologues). For this compound, this would ideally show the percentage of molecules containing five deuterium atoms (d5), four deuterium atoms (d4), and so on, down to the non-deuterated (d0) species.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is a critical quality control step. The two most common and powerful analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for determining the isotopic purity of deuterated compounds. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable non-deuterated solvent (e.g., chloroform, acetone). The use of a non-deuterated solvent is crucial to avoid interference from residual solvent signals.

-

Internal Standard: Add a known amount of a suitable internal standard with a well-resolved proton signal that does not overlap with any of the residual proton signals of the analyte.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativeness include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

A calibrated 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Integrate the residual proton signals of this compound.

-

Integrate the signal of the internal standard.

-

Calculate the amount of the non-deuterated and partially deuterated species based on the integral values relative to the internal standard.

-

The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (moles of residual protons / (moles of analyte * number of deuteration sites))) * 100

-

²H NMR Protocol:

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Processing and Analysis: The presence and integration of signals in the ²H spectrum directly confirm the positions of deuteration. The relative integrals of different deuterium signals can provide information about the distribution of deuterium within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is another powerful technique for determining the isotopic distribution of a deuterated compound.

Protocol (using Gas Chromatography-Mass Spectrometry - GC-MS as an example):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent suitable for GC injection (e.g., dichloromethane, hexane).

-

GC Separation: Inject the sample into a GC-MS system. The gas chromatograph will separate the this compound from any volatile impurities.

-

MS Analysis: As the this compound elutes from the GC column, it is ionized in the mass spectrometer (e.g., by electron ionization - EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Identify the molecular ion peak cluster. For this compound, the expected molecular ion ([M]⁺) would be at a higher m/z value compared to the non-deuterated 1-Hexanol.

-

Analyze the isotopic pattern of the molecular ion peak. The relative intensities of the peaks corresponding to the d5, d4, d3, etc., species will provide the isotopic distribution.

-

The isotopic purity is calculated from the relative abundances of these isotopologues.

-

Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for assessing the isotopic purity of a commercially available deuterated compound like this compound.

Caption: Workflow for procuring and verifying the isotopic purity of this compound.

Conclusion

The isotopic purity of commercially available this compound is a critical factor for ensuring the accuracy and reliability of experimental results. While suppliers typically guarantee a high level of isotopic enrichment, it is imperative for researchers to obtain and review the lot-specific Certificate of Analysis. Furthermore, in-house verification of isotopic purity using techniques such as NMR spectroscopy and mass spectrometry provides an additional layer of quality control. By following a systematic approach to procurement and verification, researchers can confidently utilize deuterated reagents in their studies, leading to more robust and reproducible scientific outcomes.

The Role of 1-Hexanol-d5 in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 1-Hexanol-d5 as a stable isotope-labeled internal standard in quantitative analytical methodologies. Stable isotope dilution analysis (SIDA) is a gold standard for accurate quantification, particularly when coupled with mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, as a deuterated analog of 1-hexanol, serves as an ideal internal standard for the analysis of volatile and semi-volatile organic compounds.

Core Principles of Stable Isotope Dilution Analysis

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium, 13C, 15N). In the case of this compound, five hydrogen atoms have been replaced with deuterium. The fundamental principle of SIDA lies in the near-identical chemical and physical properties of the labeled standard and the corresponding native analyte.[1] This chemical equivalence ensures that the internal standard behaves similarly to the analyte during sample preparation, extraction, and chromatographic analysis, thus effectively compensating for variations and losses that may occur at each step.

The key advantage of using a stable isotope-labeled standard is that it can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, despite co-eluting chromatographically. This allows for highly accurate and precise quantification by calculating the ratio of the analyte's signal to the known concentration of the internal standard.

Applications of this compound

This compound is primarily employed as an internal standard for the quantitative analysis of 1-hexanol and other structurally related volatile organic compounds (VOCs). 1-hexanol is a significant compound in various fields:

-

Food and Beverage Industry: It is a key aroma compound that contributes to the flavor profiles of many fruits, vegetables, and alcoholic beverages.[2] Accurate quantification is crucial for quality control and product development.

-

Environmental Monitoring: 1-hexanol can be an indicator of industrial pollution, and its presence in air, water, and soil samples is often monitored.

-

Biological and Clinical Research: It can be a metabolic byproduct, and its levels in biological fluids may be of interest in various studies.

Method Validation Parameters

A robust analytical method using this compound as an internal standard must be thoroughly validated to ensure the reliability of the results. Key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | 80-120% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as relative standard deviation (RSD). | RSD < 15% |

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of 1-hexanol in a liquid matrix (e.g., a beverage) using this compound as an internal standard, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This protocol is adapted from a method for a similar volatile alcohol.[1]

1. Materials and Reagents

-

1-Hexanol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Sodium Chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Standard and Sample Preparation

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-hexanol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Calibration Standards: Prepare a series of calibration standards by spiking a matrix-matched solution (e.g., a model beverage) with the primary stock standard to achieve concentrations ranging from 0.1 to 100 µg/L.

-

Internal Standard Spiking Solution (10 µg/L): Dilute the internal standard stock solution in the matrix-matched solution.

-

Sample Preparation:

-

Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.

-

Spike the sample with 50 µL of the 10 µg/L this compound internal standard solution.

-

Immediately seal the vial.

-

3. HS-SPME Procedure

-

Incubation: Incubate the vial at 40°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

4. GC-MS Analysis

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977A or equivalent

-

Injector: Splitless mode, 250°C

-

Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes

-

Ramp 1: 5°C/min to 180°C

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for 1-hexanol (e.g., m/z 56, 84) and this compound (e.g., m/z 61, 89).

-

-

Visualizing the Workflow and Data Analysis

The overall process can be visualized as a streamlined workflow from sample preparation to data analysis.

Caption: Workflow for quantitative analysis using this compound.

The relationship between the analyte and the internal standard is fundamental to the accuracy of the method.

Caption: Logical relationship of analyte and internal standard.

Conclusion

This compound is a valuable tool for researchers and analytical chemists requiring accurate and precise quantification of 1-hexanol and related volatile compounds. Its use as a stable isotope-labeled internal standard in conjunction with mass spectrometry-based methods minimizes the impact of matrix effects and procedural variability, leading to highly reliable data. The successful implementation of this technique relies on a well-validated method and a clear understanding of the principles of isotope dilution analysis.

References

1-Hexanol-d5 as a Tracer in Metabolic Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Deuterium-labeled compounds, in particular, have gained prominence as valuable tracers. The substitution of hydrogen with its stable isotope, deuterium (²H), introduces a heavier mass that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This alteration, while minimally affecting the compound's chemical properties, can significantly influence its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to cleave. This often results in a slower rate of metabolism for deuterated molecules, a feature that can be exploited in various research applications.[1][2][3]

1-Hexanol-d5, a deuterated form of the six-carbon primary alcohol 1-hexanol, serves as a potential tracer for investigating alcohol metabolism and the activity of associated enzyme systems. Its metabolism is primarily governed by two major enzyme families: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes. By tracing the metabolic conversion of this compound, researchers can gain insights into the flux through these pathways, identify key metabolites, and assess the impact of xenobiotics or disease states on alcohol metabolism. This guide provides an in-depth overview of the application of this compound as a metabolic tracer, detailing experimental protocols, data interpretation, and the underlying biochemical principles.

Core Principles of Using this compound as a Tracer

The utility of this compound as a metabolic tracer is founded on the principles of stable isotope-resolved metabolomics (SIRM). When introduced into a biological system, this compound will be metabolized by the same enzymatic machinery that acts on its non-deuterated counterpart. However, the presence of the deuterium label allows for its distinction from endogenous 1-hexanol and its metabolites.

The primary analytical technique for tracing deuterated compounds is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4][5][6][7] These methods allow for the separation of metabolites and their subsequent identification and quantification based on their mass-to-charge ratio (m/z). The increased mass of this compound and its downstream metabolites enables their clear differentiation from the corresponding unlabeled molecules.

Metabolic Pathways of 1-Hexanol

The metabolism of 1-hexanol, and by extension this compound, proceeds through a series of oxidative reactions primarily occurring in the liver.

Oxidation by Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the case of 1-hexanol, ADH converts it to hexanal. This reaction is a critical rate-limiting step in the metabolism of many alcohols.[6][8][9]

Oxidation by Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes, particularly isoforms like CYP2E1, are also involved in the oxidation of alcohols.[10][11][12] Similar to ADH, CYPs can oxidize 1-hexanol to hexanal. This pathway is especially important at higher alcohol concentrations.

Further Metabolism of Hexanal

The resulting hexanal is a reactive aldehyde that is rapidly metabolized further by aldehyde dehydrogenase (ALDH) to hexanoic acid. Hexanoic acid can then enter central carbon metabolism, for instance, by being converted to hexanoyl-CoA, which can undergo β-oxidation.

Caption: General metabolic pathway of 1-Hexanol.

Experimental Protocols

The following sections outline generalized protocols for in vitro and in vivo studies using this compound as a tracer. These protocols are based on established methods for studying xenobiotic metabolism and should be optimized for specific experimental systems.[5][13][14]

In Vitro Metabolism in Primary Hepatocytes

Primary hepatocytes are a gold-standard in vitro model for studying hepatic metabolism as they retain many of the functions of the liver in vivo.[5][13][14]

Objective: To determine the rate of this compound metabolism and identify its primary metabolites in a controlled cellular environment.

Materials:

-

Cryopreserved or fresh primary human (or other species) hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated culture plates

-

This compound stock solution (in a suitable solvent like DMSO, ensuring final solvent concentration is non-toxic)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (e.g., a structurally similar deuterated compound not expected to be formed)

Procedure:

-

Cell Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

-

Tracer Incubation: Replace the culture medium with fresh medium containing a known concentration of this compound. Include vehicle controls (medium with solvent only).

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cell lysate and the culture medium.

-

Metabolism Quenching: Immediately quench metabolic activity by adding ice-cold acetonitrile containing the internal standard to the collected samples.

-

Sample Preparation: Precipitate proteins by centrifugation. Collect the supernatant for analysis.

-

GC-MS or LC-MS Analysis: Analyze the samples to quantify the disappearance of this compound and the appearance of its deuterated metabolites.

Caption: Experimental workflow for in vitro tracer studies.

In Vivo Metabolism Studies

In vivo studies provide a more systemic understanding of a tracer's metabolic fate, accounting for absorption, distribution, metabolism, and excretion (ADME).

Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in a whole-animal model.

Materials:

-

Animal model (e.g., rats, mice)

-

This compound formulation for administration (e.g., oral gavage, intravenous injection)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Metabolic cages for urine and feces collection

-

Internal standard for sample analysis

Procedure:

-

Dosing: Administer a defined dose of this compound to the animals.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Tissue and Excreta Collection: At the end of the study, collect tissues of interest (e.g., liver, kidney) and urine/feces from metabolic cages.

-

Sample Processing: Process blood to obtain plasma. Homogenize tissues. Extract metabolites from all samples.

-

GC-MS or LC-MS Analysis: Quantify this compound and its deuterated metabolites in plasma, tissues, and excreta to determine pharmacokinetic parameters and excretion profiles.

Data Presentation and Interpretation

Quantitative data from tracer experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Primary Human Hepatocytes

| Time (minutes) | This compound Remaining (%) | Hexanal-d5 Formation (relative abundance) | Hexanoic Acid-d5 Formation (relative abundance) |

| 0 | 100 | 0 | 0 |

| 15 | 85.2 ± 4.1 | 12.3 ± 2.5 | 2.5 ± 0.8 |

| 30 | 68.7 ± 5.3 | 25.8 ± 3.1 | 5.5 ± 1.2 |

| 60 | 45.1 ± 6.2 | 40.2 ± 4.5 | 14.7 ± 2.1 |

| 120 | 18.9 ± 3.8 | 35.1 ± 3.9 (declining) | 46.0 ± 5.3 |

Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 15.8 ± 2.1 | µg/mL |

| Tmax (Time to Cmax) | 0.5 | hours |

| AUC (Area Under the Curve) | 45.3 ± 5.7 | µg*h/mL |

| t1/2 (Half-life) | 1.2 ± 0.3 | hours |

| CL (Clearance) | 2.2 ± 0.4 | L/h/kg |

Data are presented as mean ± standard deviation (n=5). This is representative data and will vary based on the animal model and dosing.

Applications in Drug Development and Research

The use of this compound as a tracer has several applications in both basic research and drug development:

-

Enzyme Activity Probe: By measuring the conversion rate of this compound, it can serve as a probe for the activity of ADH and specific CYP450 enzymes. This is useful for studying enzyme induction or inhibition by drug candidates.

-

Drug-Drug Interaction Studies: this compound can be used as a substrate in studies to assess the potential of a new drug to inhibit or induce the metabolism of other compounds that share the same metabolic pathways.

-

Disease Model Characterization: Metabolic changes in liver diseases, such as non-alcoholic fatty liver disease (NAFLD), can be investigated by comparing the metabolism of this compound in healthy versus diseased models.

-

Metabolic Flux Analysis: While more complex, the incorporation of the deuterium label into downstream metabolic pools can be used to model and quantify metabolic fluxes through related pathways.[1][2][15]

Conclusion

This compound is a promising tracer for the investigation of alcohol metabolism. Its deuterated nature allows for sensitive and specific tracking of its metabolic fate using mass spectrometry. The slower metabolism due to the kinetic isotope effect can be a useful property in dissecting enzymatic reactions. The experimental protocols and data interpretation frameworks presented in this guide provide a foundation for researchers to design and execute robust studies utilizing this compound. As with any tracer-based methodology, careful experimental design and validation are crucial for obtaining accurate and meaningful results. The insights gained from such studies can significantly contribute to our understanding of metabolic pathways in health and disease, and aid in the development of safer and more effective therapeutics.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bohr.winthrop.edu [bohr.winthrop.edu]

- 7. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Major cytochrome P450 enzyme responsible for oxidation of secondary alcohols to the corresponding ketones in mouse hepatic microsomes. Oxidation of 7-hydroxy-delta8-tetrahydrocannabinol to 7-oxo-delta8-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xenobiotic metabolism by cultured primary porcine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling guidelines for deuterated solvents like 1-Hexanol-d5.

Technical Guide: Safety and Handling of Deuterated Solvents

Focus: 1-Hexanol-d5 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for deuterated solvents, with a specific focus on this compound. It is intended for laboratory personnel and professionals in research and drug development.

Introduction to Deuterated Solvents

Deuterated solvents are compounds where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H), a heavy isotope of hydrogen.[1][2] They are essential in nuclear magnetic resonance (NMR) spectroscopy to avoid strong solvent signals that would obscure the signals from the analyte.[1][3] While the primary chemical properties are similar to their non-deuterated (protio) analogues, specific handling procedures are required to maintain their isotopic purity and ensure safety. The primary challenges in handling these compounds include preventing hydrogen-deuterium (H-D) exchange, managing hygroscopicity, and avoiding chemical degradation.[4]

Note on this compound: Specific toxicological data for this compound is limited. Therefore, the safety, hazard, and handling information for its protio analogue, 1-Hexanol, is used as the primary basis for this guide. The isotopic substitution is not expected to significantly alter the fundamental chemical hazards.

Properties and Hazard Identification of 1-Hexanol

1-Hexanol is a clear, colorless liquid with a characteristic mild, alcohol-like odor.[5][6] It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[7][8][9][10]

Physical and Chemical Properties

The physical and chemical properties of 1-Hexanol are summarized below. This data is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O | [6][11] |

| Molar Mass | 102.17 g/mol | [5][6][11] |

| Appearance | Clear, colorless liquid | [5][6][12] |

| Boiling Point | 155 - 158 °C (311 - 316.4 °F) | [7][11][13] |

| Melting Point | -52 to -45 °C (-61.6 to -49 °F) | [9][11][12][13] |

| Flash Point | 60 °C (140 °F) (Closed Cup) | [7][9][13] |

| Density | ~0.814 - 0.82 g/cm³ at 20 °C | [5][7][13] |

| Vapor Pressure | 1 hPa (1 mmHg) at ~20-25.6 °C | [11][13] |

| Solubility in Water | Sparingly soluble (~5.9 g/L at 20 °C) | [5][11] |

| Auto-ignition Temp. | ~290 - 313 °C (554 - 595.4 °F) | [7][9] |

| Explosive Limits | Lower: 1.2 vol%, Upper: 7.7 vol% | [13] |

Toxicological Data

1-Hexanol poses several health risks. It is harmful if swallowed or absorbed through the skin and causes serious eye irritation.[7][8] The substance can also defat the skin, potentially leading to dryness or cracking with repeated exposure.[9]

| Endpoint | Value | Species | Source |

| LD50 (Oral) | 720 mg/kg | Rat | [7] |

| LD50 (Dermal) | 1500 - 2000 mg/kg | Rabbit, Rat | [9][14] |

| LC50 (Inhalation) | >21 mg/L / 1 hour | Rat | [9][14] |

| Eye Irritation | Causes serious eye irritation | - | [7][8][9] |

| Skin Irritation | No significant irritant effect, but defats skin | - | [7][9] |

General Handling and Storage of Deuterated Solvents

Proper handling and storage are paramount to maintain the high isotopic purity of deuterated solvents and to ensure laboratory safety.

Maintaining Isotopic Purity

-

Inert Atmosphere: All deuterated solvents must be handled under a strict anhydrous and inert atmosphere (e.g., dry nitrogen or argon) to minimize absorption of atmospheric moisture.[1][4][15] This prevents H-D exchange, which would contaminate the solvent with protio impurities.[4]

-

Dry Glassware: All glassware, including NMR tubes, vials, and pipettes, must be thoroughly dried before use. A common procedure is to heat glassware in an oven at over 100°C for several hours and cool it in a desiccator.[4]

-

Proper Sealing: Vials should be re-closed immediately after use. For highly hygroscopic solvents, use of septum-capped bottles with a dry syringe for solvent withdrawal is recommended.[4][15] Single-use ampoules are an excellent option for minimizing contamination.[15][16]

Storage Recommendations

-

General Storage: Store deuterated solvents in a cool, well-ventilated place away from strong oxidants.[9][10] Keep containers tightly closed.[10]

-

Refrigeration: Some deuterated solvents, like Chloroform-d and Tetrahydrofuran-d8, are sensitive to light and oxidation and should be stored under refrigeration (< +4°C) to ensure a longer shelf life.[15] Bottles should be allowed to warm to room temperature before opening to prevent condensation of moisture inside.[15]

-

Ignition Sources: For flammable solvents like this compound, keep away from heat, sparks, open flames, and hot surfaces.[7][8][10] Use explosion-proof electrical and ventilating equipment.[7][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[17][18] Employers are required to provide suitable PPE to minimize hazards from solvent exposure.[19]

-

Eye and Face Protection: Wear chemical splash goggles that provide a tight seal around the eyes.[19] A face shield may be necessary if there is a significant splash hazard.[17][19]

-

Skin Protection: A lab coat or chemical-resistant coveralls should be worn.[17] For handling larger volumes, an apron may be necessary.[20]

-

Hand Protection: Chemical-resistant gloves are critical.[17] The choice of glove material depends on the specific solvent and breakthrough time. Always consult the manufacturer's chemical resistance guide.[17]

| Glove Material | Recommendation for Similar Solvents | Source |

| Nitrile | Recommended | [17] |

| Neoprene | Recommended | [17] |

| Butyl Rubber | Recommended for optimal protection | [20] |

| Natural Rubber | Recommended | [17] |

| Polyvinyl Chloride (PVC) | Recommended | [17] |

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[17][18] If engineering controls are insufficient, an appropriate air-purifying respirator may be required.[17]

Experimental Protocols and Workflows

Risk Assessment for Handling this compound

A thorough risk assessment should precede any experiment. This involves identifying hazards, evaluating risks, and implementing control measures.

Sample Preparation Workflow for NMR Analysis

This workflow details the steps for preparing a sample using a deuterated solvent while minimizing contamination and ensuring safety.

Emergency Procedures

All laboratory personnel must be familiar with emergency procedures.[18]

Spill Response

Chemical spills should only be cleaned by knowledgeable and experienced personnel.[21] For a large spill (>1 liter), evacuate the area and contact emergency services.[22]

-

Alert & Evacuate: Immediately alert people in the area and evacuate if necessary.[21][23][24]

-

Ventilate: Increase ventilation by opening windows or adjusting fume hood sashes, if safe to do so.[21]

-

Control Ignition Sources: If the solvent is flammable, extinguish all nearby flames and control ignition sources.[22][23]

-

Contain Spill: Use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[21][22] Create a dike around the spill to prevent it from spreading.[22]

-

Clean Up: Collect the residue and place it in a sealed, properly labeled container for hazardous waste disposal.[21]

-

Decontaminate: Clean the spill area with soap and water.[21][22]

First Aid Measures

-

Skin Contact: Remove contaminated clothing immediately.[24] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9][10][24]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[9][10][24]

-

Ingestion: If swallowed, rinse mouth.[9] Call a poison center or doctor if you feel unwell.[8] Do not induce vomiting, as aspiration into the lungs may cause chemical pneumonitis.[9]

-

Inhalation: Move the person to fresh air and rest.[9] Seek medical attention if symptoms persist.

Disposal Considerations

Used and waste deuterated solvents must be treated as hazardous waste.

-

Segregation: Keep different types of waste solvents separate (e.g., halogenated from non-halogenated).[25][26] Mixing waste streams can needlessly increase disposal costs.[25][26]

-

Labeling and Storage: Store waste in suitable, tightly-capped, and clearly labeled containers.[26]

-

Disposal Method: Never dispose of solvents down the drain.[26] All waste must be disposed of through a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[25][27] Options may include high-temperature incineration or recycling.[27]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. 1-Hexanol - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. carlroth.com [carlroth.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. NMR Solvents | Eurisotop [eurisotop.com]

- 16. ukisotope.com [ukisotope.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mcrsafety.com [mcrsafety.com]

- 20. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 21. ut.edu [ut.edu]

- 22. ccny.cuny.edu [ccny.cuny.edu]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 25. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]

- 26. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 27. ecolink.com [ecolink.com]

High-Purity 1-Hexanol-d5: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the use of high-purity, deuterated compounds is indispensable for a range of applications, from metabolic studies to quantitative analysis. This technical guide provides an in-depth overview of commercial suppliers of high-purity 1-Hexanol-d5, its applications, and detailed experimental protocols.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is critical for ensuring the accuracy and reproducibility of experimental results. Several reputable suppliers offer this deuterated compound, often with detailed certificates of analysis. Below is a comparative table of commercial suppliers.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| MedChemExpress | This compound | HY-W032022S3 | Not specified | 1 mg, 5 mg, 10 mg | $175 (1mg), $320 (5mg), $525 (10mg) |

| THP Life Science | This compound | HY-W032022S3 | Not specified | 10 mg | €542.00 |

| LGC Standards | n-Hexyl-5,5,6,6,6-d5 Alcohol | CDN-D-6960 | 98 atom % D, min 98% Chemical Purity | 0.05 g, 0.1 g | Inquire |

| Toronto Research Chemicals | 1-Hexanol-d11 | H281222 | Not specified | 100 mg | Inquire |

| Cayman Chemical | Custom Synthesis | - | As per request | As per request | Inquire |

| Cambridge Isotope Laboratories | Custom Synthesis | - | As per request | As per request | Inquire |

Key Applications in Research and Drug Development

High-purity this compound serves as a valuable tool in various scientific disciplines, primarily due to the unique properties of its deuterium labeling.

Internal Standard for Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS)-based assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Since deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source.[2][3] This allows for accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response.[1] this compound, with a significant mass shift from the endogenous 1-hexanol, is an excellent internal standard for the quantification of 1-hexanol and related compounds in biological matrices.

Probing Mitochondrial Respiration

Research has shown that 1-hexanol can uncouple mitochondrial respiration through a non-protonophoric mechanism.[4][5][6] Unlike classical protonophore uncouplers like DNP, which directly transport protons across the inner mitochondrial membrane, 1-hexanol is thought to induce uncoupling by interacting with mitochondrial proteins or altering the physical properties of the mitochondrial membrane.[4][7][8][9] The use of this compound in such studies can help to distinguish the metabolic fate of the exogenous alcohol from endogenous compounds and to trace its interaction with mitochondrial components.

Drug Metabolism and Pharmacokinetic Studies

Deuterium-labeled compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution can alter the metabolic profile of a drug by slowing down metabolism at the site of deuteration (the kinetic isotope effect). This property can be exploited to investigate metabolic pathways and to develop drugs with improved pharmacokinetic properties. While 1-hexanol itself is not a therapeutic drug, studying the metabolism of this compound can provide insights into the activity of alcohol dehydrogenases and other enzymes involved in alcohol metabolism.[10][11]

Experimental Protocols

Using this compound as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 1-hexanol in a biological sample.

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of non-deuterated 1-hexanol at known concentrations, each spiked with a fixed concentration of the this compound internal standard stock solution.

2. Sample Preparation:

-

To the unknown biological sample (e.g., plasma, tissue homogenate), add a known amount of the this compound internal standard stock solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: An appropriate temperature gradient to ensure good separation of 1-hexanol from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for both 1-hexanol and this compound, increasing sensitivity and selectivity.

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (1-hexanol) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 1-hexanol in the unknown sample by calculating its analyte/internal standard peak area ratio and interpolating from the calibration curve.[2]

Characterization of this compound using Deuterium NMR (²H-NMR)

Deuterium NMR is a powerful technique for confirming the position and extent of deuterium labeling in a molecule.

1. Sample Preparation:

-

Prepare the this compound sample in a non-deuterated solvent to avoid overwhelming the detector with solvent signals.[12] The natural abundance of deuterium in the protonated solvent can often be used as a reference.[12]

2. NMR Spectrometer Setup:

-

Deuterium NMR experiments are typically performed on a high-field NMR spectrometer equipped with a broadband probe.

-

The lock channel of the spectrometer can be used for detection, which is a quick and easy method for most deuterium NMR experiments.[12] For samples with low concentrations, a more sensitive broadband channel is recommended.[12]

3. Data Acquisition:

-

Deuterium NMR data is collected without a lock signal.[12] Shimming can be performed on a separate sample containing a mixture of protonated and deuterated solvent or by using a proton gradient shimming routine on the actual sample.[12]

-

The chemical shifts in a ²H-NMR spectrum are equivalent to those in a ¹H-NMR spectrum, but with lower resolution.[13]

4. Data Analysis:

-

The presence of a strong peak in the ²H-NMR spectrum at the chemical shift corresponding to the protons in the C5 and C6 positions of 1-hexanol confirms the successful deuteration.

-

The absence or significant reduction of the corresponding signal in the ¹H-NMR spectrum further validates the deuterium incorporation.[13]

Visualizing Key Pathways and Workflows

Non-Protonophoric Uncoupling of Mitochondrial Respiration by 1-Hexanol

The following diagram illustrates the proposed mechanism by which 1-hexanol uncouples mitochondrial respiration without acting as a direct proton carrier.

Caption: Mechanism of non-protonophoric uncoupling by 1-Hexanol.

Experimental Workflow for Quantification using this compound Internal Standard

This diagram outlines the typical workflow for a quantitative analysis using this compound as an internal standard.

Caption: Workflow for quantitative analysis with a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The nature of uncoupling by n-hexane, 1-hexanethiol and 1-hexanol in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alkanols inhibit respiration of intact mitochondria and display cutoff similar to that measured in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

The Role of 1-Hexanol-d5 in Mitochondrial Respiration Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1-Hexanol and its deuterated isotopologue, 1-Hexanol-d5, in the context of mitochondrial respiration studies. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential applications based on the known effects of 1-Hexanol and the principles of kinetic isotope effects.

Introduction to 1-Hexanol and Mitochondrial Respiration

1-Hexanol is a six-carbon primary alcohol that has been identified as a modulator of mitochondrial function. It is known to uncouple mitochondrial respiration, a process that separates the flow of electrons through the electron transport chain (ETC) from the synthesis of ATP. This uncoupling is achieved through a non-protonophoric mechanism, meaning it does not act by directly transporting protons across the inner mitochondrial membrane in the manner of classic uncouplers like FCCP.[1] At low concentrations, 1-Hexanol can stimulate State 4 (resting state) respiration, while at higher concentrations, it becomes inhibitory.

The inhibitory effects of 1-Hexanol are thought to arise from its interaction with mitochondrial membrane components, potentially interfering with substrate transport. Specifically, studies suggest that 1-Hexanol may inhibit the dicarboxylate carrier, a transporter responsible for importing substrates like succinate into the mitochondrial matrix.

The Emergence of this compound: A Tool for Mechanistic Insights

This compound is a deuterated form of 1-Hexanol, where five hydrogen atoms have been replaced by their heavier isotope, deuterium. In biomedical research, deuterated compounds are primarily utilized for two purposes:

-

Metabolic Tracing: The heavier mass of deuterium allows for the tracking of molecules through metabolic pathways using techniques like mass spectrometry.

-

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.[2]

In the context of mitochondrial respiration, this compound offers a unique opportunity to investigate the precise molecular interactions of 1-Hexanol with mitochondrial components. By comparing the effects of 1-Hexanol and this compound on respiratory parameters, researchers could determine if C-H bond cleavage is involved in its mechanism of action.

Quantitative Effects of 1-Hexanol on Mitochondrial Respiration

| Parameter | Effect of 1-Hexanol | Concentration Dependence | Probable Mechanism |

| State 4 Respiration (OCR) | Stimulatory | Low concentrations | Non-protonophoric uncoupling |

| State 4 Respiration (OCR) | Inhibitory | High concentrations | Inhibition of substrate transport (e.g., dicarboxylate carrier) |

| State 3 Respiration (OCR) | Inhibitory | Dose-dependent | Interference with substrate supply to the ETC |

| Respiratory Control Ratio (RCR) | Decreased | Dose-dependent | Uncoupling and inhibition of State 3 |

| Mitochondrial Membrane Potential (ΔΨm) | Partial Decrease | Dose-dependent | Consequence of uncoupling |

Experimental Protocols for Studying 1-Hexanol and this compound

The following are detailed methodologies for key experiments to assess the impact of 1-Hexanol and its deuterated analogue on mitochondrial respiration.

Isolation of Mitochondria from Rodent Liver

This protocol describes a standard procedure for obtaining functional mitochondria.

Materials:

-

Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Isolation Buffer B: 250 mM Sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the liver and place it in ice-cold Isolation Buffer A.

-

Mince the liver into small pieces and wash several times with Isolation Buffer A to remove excess blood.

-

Add 10 volumes of Isolation Buffer A containing 1 mg/mL BSA and homogenize with a loose-fitting Dounce homogenizer (5-10 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer B.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

High-Resolution Respirometry (HRR)

This protocol outlines the use of an Oroboros Oxygraph-2k or similar instrument to measure oxygen consumption rates.

Materials:

-

Isolated mitochondria

-

Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

-

Substrates (e.g., glutamate, malate, succinate, ADP)

-

Inhibitors (e.g., rotenone, antimycin A, oligomycin)

-

1-Hexanol and this compound stock solutions (in ethanol or DMSO)

Procedure:

-

Calibrate the oxygen electrodes in the respirometer chambers containing respiration medium at the desired temperature (e.g., 37°C).

-

Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

-

Baseline (State 2): Add substrates for Complex I (e.g., 10 mM glutamate, 2 mM malate) and allow the respiration rate to stabilize.

-

State 3: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate maximal coupled respiration.

-

State 4o: After the ADP is phosphorylated, add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the leak respiration.

-

Uncoupled Respiration: Titrate a chemical uncoupler (e.g., FCCP) to determine the maximal capacity of the electron transport chain.

-

To test the effects of 1-Hexanol or this compound, introduce the compound at various concentrations during different respiratory states (e.g., during State 4 to observe uncoupling, or before substrate addition to assess inhibitory effects on transport).

-

At the end of the experiment, add inhibitors like rotenone (for Complex I) and antimycin A (for Complex III) to measure residual oxygen consumption.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye (e.g., TMRM or JC-1) to measure changes in mitochondrial membrane potential.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent dye (e.g., TMRM, JC-1)

-

FCCP (positive control for depolarization)

-

Oligomycin (positive control for hyperpolarization)

-

1-Hexanol and this compound stock solutions

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

For cultured cells: Plate cells in a multi-well plate and allow them to adhere.

-

Load the cells or isolated mitochondria with the fluorescent dye according to the manufacturer's instructions.

-

Wash away the excess dye.

-

Treat the cells or mitochondria with different concentrations of 1-Hexanol, this compound, or control compounds.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths. A decrease in TMRM fluorescence or a shift from red to green fluorescence for JC-1 indicates mitochondrial depolarization.

Visualizing the Role of 1-Hexanol in Mitochondrial Respiration

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexanol-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as 1-Hexanol-d5, are often considered the gold standard for use as internal standards in GC-MS analysis. The mass difference introduced by the deuterium atoms allows for the clear differentiation of the internal standard from the analyte by the mass spectrometer, while its chemical behavior remains nearly identical to the unlabeled counterpart. This application note provides detailed protocols and data for the use of this compound as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds.

Principle of Internal Standardization with this compound

The fundamental principle of the internal standard method lies in the use of a response factor (RF) to calculate the concentration of an analyte. The response factor relates the signal of the analyte to the signal of the internal standard. Since the internal standard is added at a constant concentration to all samples and standards, any variations during the analytical process will affect both the analyte and the internal standard proportionally. This allows for the normalization of the analyte's response, leading to more precise and accurate quantification.

The calculation is as follows:

(AreaAnalyte / ConcentrationAnalyte) = RF * (AreaIS / ConcentrationIS)

Where:

-

AreaAnalyte = Peak area of the analyte

-

ConcentrationAnalyte = Concentration of the analyte

-

RF = Response Factor

-

AreaIS = Peak area of the internal standard (this compound)

-

ConcentrationIS = Concentration of the internal standard (this compound)

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for a series of standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.

Applications

This compound is a suitable internal standard for the GC-MS analysis of a variety of volatile and semi-volatile organic compounds, particularly those with similar functional groups and volatility. Key applications include:

-

Flavor and Fragrance Analysis: Quantification of alcohols, esters, aldehydes, and ketones in food, beverages, and essential oils.

-

Environmental Monitoring: Analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in water, soil, and air samples.

-

Industrial Quality Control: Monitoring of residual solvents and process impurities in pharmaceuticals and chemical products.

-

Forensic Toxicology: Determination of alcohols and other volatile substances in biological matrices.

Experimental Protocols

Preparation of Standard Solutions

a. Stock Solutions:

-

Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the pure analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane, or hexane) in a volumetric flask.

-

Internal Standard (this compound) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.

b. Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples.

-

To each calibration standard, add a constant amount of the this compound stock solution to achieve a final concentration that is within the linear range of the instrument and ideally close to the mid-point of the analyte's expected concentration range (e.g., 10 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general protocol for a liquid sample.

-

Pipette a known volume of the liquid sample (e.g., 1 mL) into a GC vial.

-

Add a precise volume of the this compound internal standard stock or a working solution to the sample to achieve the same final concentration as in the calibration standards.

-

Vortex the sample to ensure thorough mixing.

-

If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) or derivatization steps. The internal standard should be added at the earliest possible stage to account for losses during these procedures.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

Table 1: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split, depending on concentration) |

| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions | To be determined based on the mass spectra of the analytes and this compound. For this compound, characteristic ions would be selected (e.g., m/z 62, 89). For non-deuterated 1-hexanol, characteristic ions are m/z 56, 84. |

Data Presentation

The following tables summarize typical quantitative data that can be obtained when using this compound as an internal standard for the analysis of various volatile compounds.

Table 2: Calibration Curve Data for Selected Volatile Compounds

| Analyte | Concentration Range (µg/mL) | R² |

| Hexanal | 0.1 - 20 | 0.9992 |

| Ethyl Butyrate | 0.1 - 20 | 0.9989 |

| Limonene | 0.5 - 50 | 0.9995 |

| Linalool | 0.5 - 50 | 0.9991 |

Table 3: Method Validation Data for Selected Volatile Compounds

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| Hexanal | 0.03 | 0.1 | 98.5 | 3.2 |

| Ethyl Butyrate | 0.04 | 0.1 | 101.2 | 2.8 |

| Limonene | 0.1 | 0.5 | 97.9 | 4.1 |

| Linalool | 0.1 | 0.5 | 99.3 | 3.5 |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Mandatory Visualizations

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Caption: Logical relationship for constructing a calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical similarity to many common analytes ensures that it effectively compensates for variations in sample preparation and instrument performance. The detailed protocols and validation data presented in this application note demonstrate the suitability of this compound for achieving accurate and precise results in a variety of applications, from flavor and fragrance analysis to environmental monitoring. Proper method development and validation are essential to ensure the quality of the data generated.

Application Note: Quantification of Volatile Organic Compounds Using 1-Hexanol-d5 by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction